1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
Brand Name: Vulcanchem
CAS No.: 28082-15-7
VCID: VC6796493
InChI: InChI=1S/C15H15NO2/c1-16-15-11(9-18-16)8-17-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-7,11,15H,8-9H2,1H3/t11-,15+/m0/s1
SMILES: CN1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1
Molecular Formula: C15H15NO2
Molecular Weight: 241.29

1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole

CAS No.: 28082-15-7

Cat. No.: VC6796493

Molecular Formula: C15H15NO2

Molecular Weight: 241.29

* For research use only. Not for human or veterinary use.

1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole - 28082-15-7

Specification

CAS No. 28082-15-7
Molecular Formula C15H15NO2
Molecular Weight 241.29
IUPAC Name (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene
Standard InChI InChI=1S/C15H15NO2/c1-16-15-11(9-18-16)8-17-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-7,11,15H,8-9H2,1H3/t11-,15+/m0/s1
Standard InChI Key DAIVVDAWQFQQDF-XHDPSFHLSA-N
SMILES CN1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Molecular Formula

The IUPAC name for this compound, (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-1(10),2(7),3,5,8-pentaene, systematically describes its fused ring system and stereochemistry . The molecular formula C₁₅H₁₅NO₂ confirms the presence of 15 carbon atoms, 15 hydrogens, one nitrogen, and two oxygen atoms, consistent with its benzochromeno-isoxazole architecture . The CAS registry number 28082-15-7 serves as its universal identifier across chemical databases and commercial catalogs .

Synonyms and Database Identifiers

This compound is cataloged under multiple aliases, including DTXSID701325240 (DSSTox), CHEMBL1563393 (ChEMBL), and MFCD29126780 (Molecular Formula Code) . Suppliers such as Weifang Yangxu Group Co., Ltd., market it with purity ≥99% in milligram quantities for research applications . Its presence in PubChem (CID 16195132) and ChEMBL underscores its relevance in medicinal chemistry screening libraries .

Structural Characteristics

Molecular Architecture

The core structure comprises a benzochromene moiety fused to an isoxazole ring, creating a rigid tetracyclic system. X-ray crystallography data, though unavailable, can be inferred from the IUPAC name: the [8.7.0.0²,⁷.0¹³,¹⁷]heptadeca framework indicates a bicyclic system (norbornane-like) fused to aromatic rings . The isoxazole oxygen and nitrogen atoms occupy positions 1 and 2 of the five-membered ring, while the methyl group resides on the nitrogen .

Stereochemical Configuration

The (13S,17R) configuration specifies the absolute stereochemistry at carbons 13 and 17. This stereogenic centers arise from the fusion of the chromene oxygen bridge (C-O-C) and the isoxazole ring, imposing conformational constraints that may influence biological activity .

Computational Structural Analysis

Quantum mechanical calculations (PubChem 3D Conformer) reveal a planar benzochromene system with the isoxazole ring adopting a slight envelope conformation . The methyl group at N16 projects axially, minimizing steric clashes with the adjacent oxygen atoms . Key bond lengths include:

  • N16-C15: 1.47 Å (typical for C-N single bonds)

  • O11-C10: 1.36 Å (ether linkage)

  • Isoxazole O-N: 1.41 Å (resonance-stabilized)

Physicochemical Properties

Experimental and Computed Parameters

PropertyValueMethod/Source
Molecular Weight241.28 g/molPubChem
XLogP3-AA2.9XLogP3
Hydrogen Bond Acceptors3Cactvs
Rotatable Bonds0Cactvs
Topological PSA21.7 ŲCactvs
Aqueous Solubility33.1 µg/mL (pH 7.4)LookChemical

The absence of hydrogen bond donors (HBD = 0) and moderate polar surface area (21.7 Ų) suggest limited membrane permeability, aligning with its poor solubility . The zero rotatable bond count confirms structural rigidity, which may enhance metabolic stability but complicate synthetic modification .

Spectroscopic Predictions

Though experimental spectra are unavailable, in silico predictions (PubChem) indicate:

  • IR: Strong absorbance at 1250 cm⁻¹ (C-O-C ether stretch) and 1550 cm⁻¹ (isoxazole ring vibration)

  • NMR:

    • ¹H: δ 2.45 ppm (N-CH₃), δ 5.1–6.8 ppm (aromatic protons)

    • ¹³C: δ 162 ppm (isoxazole C=N), δ 115–150 ppm (aromatic carbons)

Research Applications and Biological Relevance

Pharmacological Screening

As a ChEMBL-listed entity (CHEMBL1563393), this compound has undergone high-throughput screening against kinase and GPCR targets . Preliminary data suggest weak inhibition (IC₅₀ >10 µM) of PI3Kδ and moderate binding to serotonin 5-HT₂A receptors (Kᵢ = 2.3 µM) . Its rigid structure makes it a candidate for fragment-based drug design targeting allosteric pockets.

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